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This technical guide provides an in-depth overview of the pivotal S1806 (NCT03775265)
clinical trial, a Phase Il randomized study evaluating the efficacy and safety of atezolizumab in
combination with concurrent chemoradiotherapy for localized muscle-invasive bladder cancer
(MIBC).[1][2][3] This document details the stringent inclusion and exclusion criteria that defined
the study population, outlines the core experimental methodologies, and visually represents the
key biological pathways and trial design through structured diagrams.

Patient Selection: Inclusion and Exclusion Criteria

The S1806 trial enrolled a specific patient population with localized muscle-invasive urothelial
carcinoma of the bladder. The eligibility criteria were designed to ensure patient safety and the
scientific validity of the trial's outcomes.

Inclusion Criteria

Patients eligible for the S1806 trial were required to meet a comprehensive set of criteria
primarily focused on disease characteristics, performance status, and organ function.
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Category

Inclusion Criteria

Histology and Staging

Histologically proven T2-T4a NOMO urothelial
carcinoma of the bladder diagnosed within 120
days prior to randomization.[1] Mixed urothelial
carcinoma was permitted, but the presence of
small cell carcinoma was an exclusion.[1]
Patients with lymph nodes = 1.0 cm in the
shortest cross-sectional diameter on imaging
(CT/MRI) were required to have a biopsy
confirming no tumor involvement within 70 days

before randomization.[1]

Prior Treatment

Patients must have undergone a transurethral
resection of bladder tumor (TURBT) within 70
days of randomization.[1] Prior intravesical
therapies such as Bacillus Calmette-Guerin

(BCG) or interferon were allowed.

Performance Status

Zubrod performance status of 0-2.

Age

> 18 years of age.[1]

Organ Function

Adequate bone marrow function (ANC =
1,500/mcL, platelets = 100,000/mcL,
Hemoglobin = 9 g/dL), and adequate renal
function (GFR > 25 ml/min).[4] These results
must have been obtained within 28 days prior to

randomization.[1]

Hydronephrosis

Patients with unilateral hydronephrosis were
eligible if their kidney function met the specified

criteria.[1]

Exclusion Criteria

The exclusion criteria were established to minimize confounding factors and protect patient

safety. These criteria addressed prior treatments, concurrent medical conditions, and other

factors that could interfere with the study's objectives.
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Exclusion Criteria

Disease Characteristics

Evidence of T4b or metastatic (N1-3 or M1)
disease.[1] Diffuse carcinoma in situ (CIS)
based on cystoscopy and biopsy was also an

exclusion.[1]

Prior Systemic Therapy

No prior systemic chemotherapy for bladder

cancer.[1] No prior pelvic radiation.[1]

Immunosuppression

No treatment with systemic immunosuppressive
medications (e.g., prednisone,
cyclophosphamide) within 14 days of
randomization.[1] Prior allogeneic bone marrow
transplantation or solid organ transplantation

was not permitted.[1]

Vaccinations

No live, attenuated vaccines within 4 weeks
prior to randomization, during protocol
treatment, or up to 5 months after the last dose

of protocol treatment.[1]

Infections & Autoimmune Disease

No active infection requiring oral or IV antibiotics
within 14 days of randomization.[1] No active
autoimmune disease requiring systemic

treatment in the past two years.[1]

Major Surgery

No major surgical procedures within 28 days
prior to randomization. TURBT was not

considered a major surgical procedure.[1]

Experimental Protocols and Methodologies

The S1806 trial integrated a multi-modal treatment approach. The following sections detail the

core experimental procedures.

Transurethral Resection of Bladder Tumor (TURBT)

TURBT is a critical procedure for both diagnosis and initial treatment of bladder cancer.[5]
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Procedure:

Anesthesia: The procedure is typically performed under general or spinal anesthesia.[6][7]

e Instrumentation: A resectoscope, a specialized cystoscope with a wire loop, is inserted
through the urethra into the bladder.[7]

o Tumor Resection: The wire loop uses high-frequency electrical current to cut and remove the
bladder tumor.[7] The surgeon aims for a maximal resection of all visible tumor tissue.

o Hemostasis: The electrical current also cauterizes the resection site to control bleeding.[8]

e Specimen Collection: The resected tissue is collected and sent for pathological analysis to
determine tumor type, grade, and depth of invasion.

Chemoradiotherapy

Patients in both arms of the trial received concurrent chemoradiotherapy, a standard of care for
muscle-invasive bladder cancer.[3] The specific chemotherapy regimens were chosen from a
protocol-specified list.

Chemotherapy Agents:

Cisplatin

5-Fluorouracil

Gemcitabine hydrochloride

Mitomycin-C[1][2]
Radiation Therapy:
o Dosage: A common radiation dose for bladder cancer is 64 Gy delivered in 32 fractions.[9]

» Technique: Treatment was delivered using either 3D conformal radiotherapy (3DCRT) or
intensity-modulated radiation therapy (IMRT).[4]
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o Target Volume: The radiation field could encompass the bladder only or a small pelvis field.

[3]

Atezolizumab Administration

Patients in the investigational arm received the immunotherapy agent atezolizumab.
» Dosage: 1200 mg of atezolizumab was administered intravenously.[10][11][12]
e Frequency: The infusion was given every 3 weeks for a total of 6 months.[3][13]

o Administration: The first infusion was delivered over 60 minutes. If well-tolerated, subsequent
infusions could be administered over 30 minutes. Atezolizumab was not to be given as an IV
push or bolus.[10][11]

Visualizing Key Pathways and Trial Design

To further elucidate the mechanisms and structure of the S1806 trial, the following diagrams
are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

